molecular formula C14H15IO3 B1346290 trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-70-0

trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Katalognummer B1346290
CAS-Nummer: 733740-70-0
Molekulargewicht: 358.17 g/mol
InChI-Schlüssel: AVVNAOHVFDKTII-VHSXEESVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chiral compound . Its CAS Number is 733740-70-0 . The compound is not chirally pure as it contains a mixture of enantiomers . The IUPAC name of the compound is (1R,2S)-2-(2-(2-iodophenyl)-2-oxoethyl)cyclopentane-1-carboxylic acid .


Molecular Structure Analysis

The molecular formula of the compound is C14H15IO3 . The InChI code is 1S/C14H16O3/c15-13(10-5-2-1-3-6-10)9-11-7-4-8-12(11)14(16)17/h1-3,5-6,11-12H,4,7-9H2,(H,16,17)/t11-,12+/m0/s1 . The molecular weight is 358.17200 .


Physical And Chemical Properties Analysis

The compound has a density of 1.627g/cm3 . It has a boiling point of 469.1ºC at 760 mmHg . The melting point data is not available . The flash point is 237.5ºC .

Wissenschaftliche Forschungsanwendungen

Conformational Studies and Synthetic Applications

The chemical structure of interest, trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, presents a significant interest in the field of synthetic organic chemistry and drug design due to its potential for conformational analysis and as a precursor for various organic transformations.

  • Conformational Analysis and Stereoselective Synthesis : Studies on structurally related cyclopentane derivatives, such as 1-amino-2-phenylcyclopentane-1-carboxylic acid, reveal the importance of conformational analysis in understanding the intrinsic preferences that influence the biological activity of compounds. The research by Casanovas et al. (2008) demonstrates the use of DFT calculations to investigate the conformational preferences of these molecules, providing insights into the design of stereoselective synthesis strategies for pharmacologically relevant compounds (Casanovas, Jiménez, Cativiela, Nussinov, & Alemán, 2008).

  • Asymmetric Synthesis of Stereoisomers : The asymmetric synthesis of cyclopentane derivatives, as shown by Urones et al. (2004), highlights the versatility of these frameworks in accessing various stereoisomers through stereoselective methodologies. This research underscores the potential of trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid derivatives in the synthesis of complex molecular architectures with defined stereochemistry, which is crucial for the development of new therapeutic agents (Urones, Garrido, Díez, El Hammoumi, Dominguez, Casaseca, Davies, & Smith, 2004).

  • Isomerisation Studies : Research into the cis-trans isomerisation of related 2-hydroxycycloalkanecarboxylic acids by Gyarmati et al. (2006) provides valuable information on the reactivity and transformation capabilities of cyclopentane derivatives under basic conditions. Such studies are relevant for understanding the chemical behavior of trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid in various reaction conditions, which can aid in the design of reaction pathways for its application in synthetic chemistry (Gyarmati, Pálinkó, Bokros, Martinek, & Bernáth, 2006).

  • Catalysis and Organic Transformations : The application of cyclopentane derivatives in catalysis and as intermediates for organic transformations is exemplified by Mishra, Silva, and Pombeiro (2007), who explored supported bis(maltolato)oxovanadium complexes for the oxidation of cyclopentane. Such research indicates the potential of trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid derivatives in catalytic processes, contributing to the development of efficient and selective synthetic routes (Mishra, Silva, & Pombeiro, 2007).

Wirkmechanismus

The compound has been implicated in the treatment of hepatocellular carcinoma (HCC) through the inhibition of ornithine aminotransferase (OAT), a pyridoxal 5’-phosphate-dependent enzyme . The inactivation mechanism involves fluoride ion elimination to an activated 1,1’-difluoroolefin, followed by conjugate addition and hydrolysis .

Zukünftige Richtungen

The compound has shown potential in the treatment of hepatocellular carcinoma (HCC), the most common form of liver cancer . Future research could focus on further elucidating the mechanism of action and evaluating the compound’s efficacy in clinical trials .

Eigenschaften

IUPAC Name

(1R,2S)-2-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15IO3/c15-12-7-2-1-5-11(12)13(16)8-9-4-3-6-10(9)14(17)18/h1-2,5,7,9-10H,3-4,6,8H2,(H,17,18)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVNAOHVFDKTII-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901154900
Record name rel-(1R,2S)-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901154900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

CAS RN

733740-70-0
Record name rel-(1R,2S)-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901154900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.